Pyrrolidine, 1-[2-iodo-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-
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Overview
Description
Pyrrolidine, 1-[2-iodo-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- is a complex organic compound that features a pyrrolidine ring, an iodine atom, and a naphthopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-[2-iodo-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-[2-iodo-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the iodine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, reduction could produce a hydrocarbon, and substitution could result in a new compound with a different functional group in place of the iodine atom .
Scientific Research Applications
Pyrrolidine, 1-[2-iodo-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-[2-iodo-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: Compounds with a similar pyrrolidine ring structure but different substituents.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the second and fifth positions.
Uniqueness
Pyrrolidine, 1-[2-iodo-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
834895-42-0 |
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Molecular Formula |
C29H24INO |
Molecular Weight |
529.4 g/mol |
IUPAC Name |
1-[2-iodo-4-(3-phenylbenzo[f]chromen-3-yl)phenyl]pyrrolidine |
InChI |
InChI=1S/C29H24INO/c30-26-20-23(13-14-27(26)31-18-6-7-19-31)29(22-9-2-1-3-10-22)17-16-25-24-11-5-4-8-21(24)12-15-28(25)32-29/h1-5,8-17,20H,6-7,18-19H2 |
InChI Key |
VIPWNFUFMRYNHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C3(C=CC4=C(O3)C=CC5=CC=CC=C54)C6=CC=CC=C6)I |
Origin of Product |
United States |
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